

# Elinzanetant's Impact on Sleep Quality: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elinzanetant |           |
| Cat. No.:            | B1671173     | Get Quote |

A comprehensive review of clinical trial data reveals **Elinzanetant**'s promising effects on sleep quality in menopausal women, positioning it as a noteworthy non-hormonal therapeutic option. This guide provides a detailed comparison of **Elinzanetant** with other non-hormonal treatments for vasomotor symptoms (VMS), supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.

**Elinzanetant**, a dual neurokinin-1 and -3 (NK-1/NK-3) receptor antagonist, has demonstrated significant improvements in sleep quality in clinical trials, an effect that may be partially independent of its established efficacy in reducing VMS, commonly known as hot flashes and night sweats. This guide delves into the quantitative data from key clinical trials of **Elinzanetant** and compares it with other non-hormonal alternatives such as Fezolinetant (an NK-3 receptor antagonist) and Gabapentin.

### **Comparative Efficacy on Sleep Quality**

The following tables summarize the quantitative outcomes on sleep quality from major clinical trials of **Elinzanetant** and its comparators.

Table 1: Change in Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (SD SF 8b) T-Scores



| Treatment    | Clinical<br>Trial(s)       | Dosage | Mean Change from Baseline at Week 12 (vs. Placebo) | p-value | Citation(s) |
|--------------|----------------------------|--------|----------------------------------------------------|---------|-------------|
| Elinzanetant | OASIS 4                    | 120 mg | -6.1 (LS<br>Mean<br>Difference)                    | <0.0001 | [1]         |
| Fezolinetant | SKYLIGHT 1<br>& 2 (Pooled) | 45 mg  | -1.5 (LS<br>Mean<br>Difference)                    | <0.05   | [2]         |
| Fezolinetant | DAYLIGHT                   | 45 mg  | -2.5 (LS<br>Mean<br>Difference)                    | <0.001  | [3][4]      |

Table 2: Change in Pittsburgh Sleep Quality Index (PSQI) Global Scores



| Treatment    | Clinical<br>Trial(s) | Dosage                    | Mean Change from Baseline (vs. Placebo)        | p-value     | Citation(s) |
|--------------|----------------------|---------------------------|------------------------------------------------|-------------|-------------|
| Elinzanetant | SWITCH-1             | 120 mg                    | -2.46 (LS<br>Mean<br>Difference at<br>Week 12) | <0.001      | [5]         |
| Gabapentin   | Breeze 1             | 1200 mg/day               | -1.16 (Mean<br>Difference at<br>Week 12)       | Significant |             |
| Gabapentin   | Breeze 1             | 1800 mg/day               | -0.80 (Mean<br>Difference at<br>Week 12)       | Significant |             |
| Gabapentin   | Unspecified<br>RCT   | 900 mg/day<br>(300mg TID) | Significant improvement at Week 4 (p=0.004)    | 0.004       | -           |

Table 3: Change in Insomnia Severity Index (ISI) Scores



| Treatment    | Clinical<br>Trial(s) | Dosage               | Mean Change from Baseline (vs. Placebo)                             | p-value | Citation(s) |
|--------------|----------------------|----------------------|---------------------------------------------------------------------|---------|-------------|
| Elinzanetant | SWITCH-1             | 120 mg               | -4.27 (LS<br>Mean<br>Difference at<br>Week 12)                      | <0.001  |             |
| Gabapentin   | BREEZE 3             | Extended-<br>Release | Clinically meaningful reduction (8.7 vs 6.3 for placebo at Week 12) | 0.0044  |             |

### **Signaling Pathway of Elinzanetant**

**Elinzanetant**'s mechanism of action involves the dual antagonism of neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. This is thought to modulate the activity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which play a crucial role in thermoregulation and sleep.





Click to download full resolution via product page

Caption: Elinzanetant's dual antagonism of NK-1 and NK-3 receptors.

#### **Experimental Protocols**

The clinical trials for **Elinzanetant**, Fezolinetant, and Gabapentin, while all targeting menopausal symptoms, have distinct methodologies. Understanding these protocols is crucial for a nuanced comparison of their outcomes.

## Elinzanetant Clinical Trial Workflow (OASIS Program Example)

The OASIS program for **Elinzanetant** consisted of several Phase 3, randomized, double-blind, placebo-controlled trials.





Click to download full resolution via product page

Caption: Experimental workflow for the **Elinzanetant** OASIS clinical trials.

## Fezolinetant Clinical Trial Workflow (SKYLIGHT Program Example)

The SKYLIGHT program for Fezolinetant also involved Phase 3, randomized, double-blind, placebo-controlled studies.





Click to download full resolution via product page

Caption: Experimental workflow for the Fezolinetant SKYLIGHT clinical trials.

## Gabapentin Clinical Trial Workflow (Breeze Program Example)

The Breeze studies for extended-release Gabapentin were Phase 3, randomized, double-blind, placebo-controlled trials.





Click to download full resolution via product page

Caption: Experimental workflow for the Gabapentin Breeze clinical trials.

### **Discussion and Future Directions**

The presented data suggest that **Elinzanetant** offers a robust improvement in sleep quality for menopausal women, with a magnitude of effect that appears favorable in cross-study comparisons with Fezolinetant and Gabapentin. The dual antagonism of NK-1 and NK-3







receptors by **Elinzanetant** may offer a broader spectrum of action on menopause-related symptoms, including a more direct impact on sleep regulation pathways beyond the amelioration of VMS.

Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these non-hormonal treatments on sleep quality. Future research should also aim to elucidate the precise mechanisms through which **Elinzanetant** exerts its effects on sleep architecture and to identify patient populations that may derive the most significant benefit from this therapeutic approach. The consistent and clinically meaningful improvements in sleep disturbance reported in the **Elinzanetant** clinical trial program underscore its potential as a valuable addition to the therapeutic landscape for the management of menopausal symptoms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Impact of elinzanetant on sleep disturbances and quality of life in women undergoing adjuvant endocrine therapy for breast cancer: Phase 3 OASIS 4 trial. ASCO [asco.org]
- 2. Effect of fezolinetant on sleep disturbance and impairment during treatment of vasomotor symptoms due to menopause PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of fezolinetant on patient-reported quality-of-life outcomes: Data from a phase 3b study (DAYLIGHT) of the treatment of moderate to severe vasomotor symptoms associated with menopause in women considered unsuitable for hormone therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elinzanetant's Impact on Sleep Quality: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671173#cross-study-comparison-of-elinzanetant-s-effects-on-sleep-quality]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com